![molecular formula C12H20N4O2 B6640799 2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6640799.png)
2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide, also known as HCTA, is a synthetic compound that has been widely studied for its potential therapeutic applications. HCTA belongs to the class of compounds known as cyclohexanols, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of 2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have analgesic effects by reducing the perception of pain. In addition, this compound has been shown to have anticonvulsant effects by reducing the frequency and severity of seizures.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide in lab experiments is its ability to modulate the GABAergic system. This makes it a useful tool for studying the role of GABA in neuronal excitability and the regulation of neurotransmission. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide. One potential direction is to explore its potential use in the treatment of epilepsy and Alzheimer's disease. Another potential direction is to further investigate its mechanism of action and its effects on the GABAergic system. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and solubility. Overall, this compound has the potential to be a useful tool in the study of neurological disorders and the regulation of neurotransmission.
Synthesis Methods
The synthesis of 2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide involves the reaction of 1-(1H-1,2,4-triazol-5-yl)ethanone with cyclohexanone in the presence of sodium borohydride and acetic acid. The resulting product is then reacted with N-chloroacetyl glycine ethyl ester to yield this compound. The overall yield of the synthesis process is approximately 40%.
Scientific Research Applications
2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use in the treatment of epilepsy and Alzheimer's disease.
properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-9(11-13-8-14-16-11)15-10(17)7-12(18)5-3-2-4-6-12/h8-9,18H,2-7H2,1H3,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVAWFUDDSPSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)NC(=O)CC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

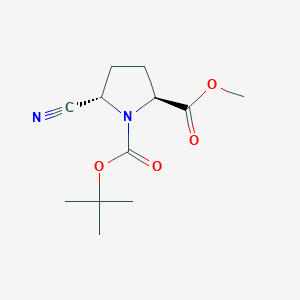
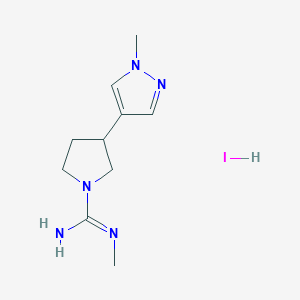
![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B6640732.png)
![2-[Methyl-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]amino]ethanol](/img/structure/B6640737.png)
![1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol](/img/structure/B6640748.png)
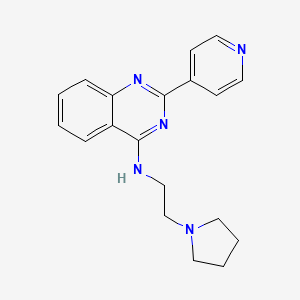

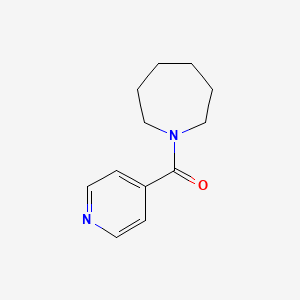
![4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane](/img/structure/B6640789.png)
![2-(Furan-2-yl)-1-[(2-methyl-3-phenylimidazol-4-yl)methylamino]propan-2-ol](/img/structure/B6640805.png)
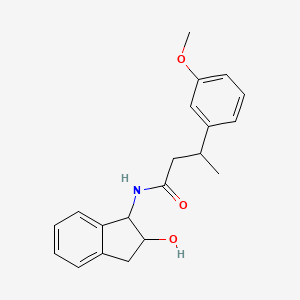
![[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6640814.png)
![[3-[[Methyl-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]amino]methyl]oxetan-3-yl]methanol](/img/structure/B6640821.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(1-propan-2-ylcyclopropyl)methyl]urea](/img/structure/B6640826.png)